molecular formula C19H16N2O5 B2962284 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 885886-38-4

2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2962284
CAS No.: 885886-38-4
M. Wt: 352.346
InChI Key: BWIHSBOCRRHIMI-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both a nitrophenyl and an indole moiety

Preparation Methods

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nitrophenyl and indole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved often include signal transduction mechanisms that lead to the desired biological outcomes .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-18(13-4-3-5-15(10-13)21(24)25)12-26-19(23)9-8-14-11-20-17-7-2-1-6-16(14)17/h1-7,10-11,20H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIHSBOCRRHIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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